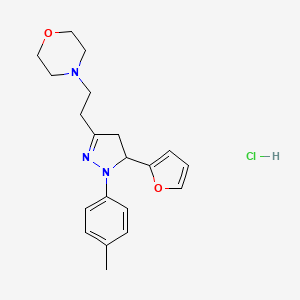
Pyrazoline, 5-(2-furyl)-3-(2-(morpholino)ethyl)-1-(p-tolyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-p-Tolyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid is a synthetic organic compound that belongs to the class of pyrazolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-p-Tolyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid typically involves the following steps:
Formation of the pyrazoline ring: This can be achieved through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound.
Introduction of the p-Tolyl group: This step involves the use of a p-tolyl-substituted reagent, such as p-tolylhydrazine.
Attachment of the morpholinoethyl group: This can be done through nucleophilic substitution reactions.
Formation of the hydrochloride salt: The final compound is often converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-p-Tolyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-p-Tolyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to the active site of an enzyme and preventing its normal function.
Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
Pathway interference: Disrupting key biochemical pathways within cells.
Comparaison Avec Des Composés Similaires
1-p-Tolyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid can be compared with other pyrazoline derivatives, such as:
3,5-Diphenyl-2-pyrazoline: Known for its anti-inflammatory and analgesic properties.
1-Phenyl-3-(2-thiazolyl)-2-pyrazoline: Studied for its antimicrobial activity.
1-(4-Methoxyphenyl)-3-(4-chlorophenyl)-2-pyrazoline: Investigated for its potential anticancer effects.
The uniqueness of 1-p-Tolyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid lies in its specific substituents, which may confer distinct biological activities and chemical properties.
Propriétés
Numéro CAS |
102129-28-2 |
|---|---|
Formule moléculaire |
C20H26ClN3O2 |
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
4-[2-[3-(furan-2-yl)-2-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C20H25N3O2.ClH/c1-16-4-6-18(7-5-16)23-19(20-3-2-12-25-20)15-17(21-23)8-9-22-10-13-24-14-11-22;/h2-7,12,19H,8-11,13-15H2,1H3;1H |
Clé InChI |
SVEMQWDQWCEBOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(CC(=N2)CCN3CCOCC3)C4=CC=CO4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


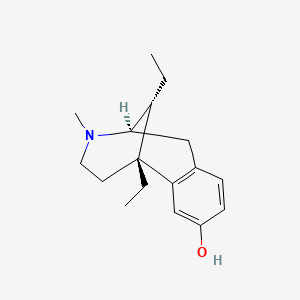


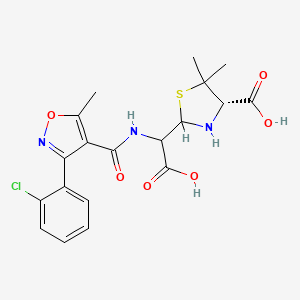
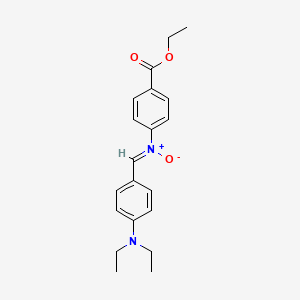
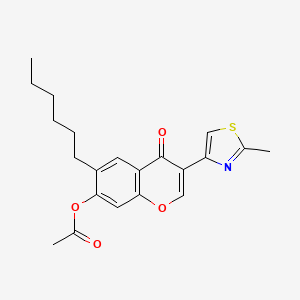

![(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12782114.png)
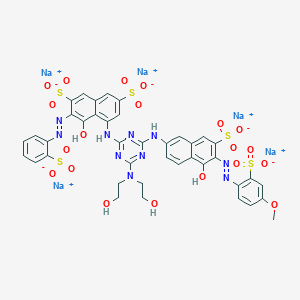

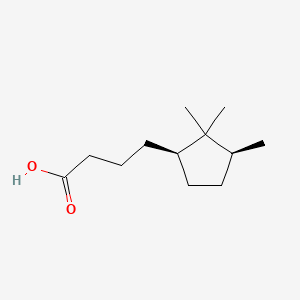
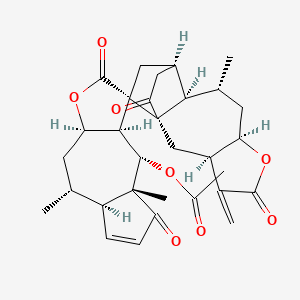

![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)
